BU224 hydrochloride

Description

Properties

IUPAC Name |

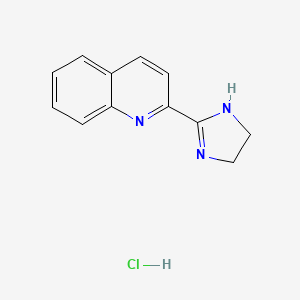

2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019114 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205437-64-5 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BU224 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BU224 hydrochloride is a potent and selective ligand for the imidazoline I2 binding site, a target of growing interest in the field of neuroscience and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. The document details its high-affinity binding to I2 receptors and summarizes its effects in preclinical models, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. While the seminal publication detailing the initial synthesis was not identified in the available literature, a putative synthesis pathway is described based on established chemical methodologies for analogous compounds. This guide consolidates key quantitative data, experimental protocols, and relevant biological pathways to serve as a valuable resource for researchers investigating the therapeutic potential of I2 receptor modulation.

Discovery and Pharmacological Profile

This compound, with the chemical name 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is recognized as a high-affinity and selective ligand for the imidazoline I2 binding sites. It exhibits a high affinity for the I2 binding site with a reported Ki value of 2.1 nM. Its molecular formula is C12H11N3·HCl, and it has a molecular weight of 233.7 g/mol .

Functionally, BU224 has been characterized as a putative I2 antagonist or a low-efficacy agonist. Its pharmacological effects have been investigated in various preclinical models. Notably, studies in a mouse model of Alzheimer's disease (5XFAD) have demonstrated that treatment with BU224 can attenuate spatial and recognition memory deficits.[1] Furthermore, it has been shown to reduce neuroinflammation by decreasing levels of the microglial marker Iba1 and pro-inflammatory cytokines such as IL-1β and TNF-α in the brains of these mice.[1] In vitro and ex vivo experiments suggest that BU224 may enhance synaptic connectivity by increasing the size of dendritic spines.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Receptor/System | Reference |

| Ki | 2.1 nM | Imidazoline I2 Binding Site | --INVALID-LINK-- |

| In Vivo Study: 5XFAD Mouse Model of Alzheimer's Disease | ||

| Parameter | Observation | Treatment Details |

| Spatial Memory (Y-maze) | Attenuated deficits | 5 mg/kg, i.p., twice daily for 10 days |

| Recognition Memory (Novel Object Recognition) | Attenuated deficits | 5 mg/kg, i.p., twice daily for 10 days |

| Microglial Marker (Iba1) | Reduced levels in the brain | 5 mg/kg, i.p., twice daily for 10 days |

| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Reduced levels in the brain | 5 mg/kg, i.p., twice daily for 10 days |

| Astrocytic Marker (GFAP) | Increased expression in the brain | 5 mg/kg, i.p., twice daily for 10 days |

Synthesis Pathway

While the original publication detailing the specific synthesis of this compound was not located, a plausible and commonly employed synthetic route for 2-aryl-imidazolines involves the reaction of a corresponding nitrile with ethylenediamine. This method, often referred to as the Pinner reaction or a variation thereof, provides a straightforward approach to the formation of the imidazoline ring.

A likely synthetic pathway for this compound starts from 2-quinolinecarbonitrile. This starting material can be reacted with ethylenediamine in the presence of a catalyst, such as elemental sulfur, or under acidic conditions to facilitate the cyclization and formation of the imidazoline ring. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Alternatively, synthesis can proceed from the corresponding aldehyde, 2-quinolinecarboxaldehyde, which is reacted with ethylenediamine to form an aminal intermediate, followed by oxidation to yield the imidazoline ring.

Below is a DOT script representation of a probable synthesis pathway from 2-quinolinecarbonitrile.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocols

General Synthesis of 2-Aryl-Imidazolines from Nitriles

This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted imidazolines and represents a likely method for the synthesis of BU224.

Materials:

-

Aryl nitrile (e.g., 2-quinolinecarbonitrile)

-

Ethylenediamine

-

Solvent (e.g., toluene, xylene, or a higher boiling point alcohol)

-

Catalyst (e.g., elemental sulfur, p-toluenesulfonic acid)

-

Anhydrous solvent for salt formation (e.g., diethyl ether, isopropanol)

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

To a solution of the aryl nitrile in a suitable solvent, add an excess of ethylenediamine.

-

Add a catalytic amount of the chosen catalyst.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product (the free base of BU224) by column chromatography or recrystallization.

-

Dissolve the purified free base in an anhydrous solvent.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) until precipitation is complete.

-

Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Radioligand Binding Assay for Imidazoline I2 Receptors

This protocol outlines a general procedure for determining the binding affinity of a compound like BU224 to I2 receptors using a radiolabeled ligand (e.g., [3H]-idazoxan or [3H]-2-BFI).

Materials:

-

Tissue homogenate containing I2 receptors (e.g., rat brain cortex)

-

Radioligand (e.g., [3H]-idazoxan)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of a known I2 ligand like idazoxan)

-

Incubation buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare tissue homogenates and resuspend them in the incubation buffer.

-

In a series of tubes, add the tissue homogenate, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound (BU224).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled I2 ligand.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Signaling Pathways

The precise signaling pathways modulated by BU224 are still under investigation. However, its effects on neuroinflammation and synaptic plasticity suggest the involvement of pathways that regulate glial cell activity and neuronal function. As an I2 receptor ligand, BU224 likely influences downstream signaling cascades that impact cytokine production and synaptic protein expression. The observed reduction in microgliosis and pro-inflammatory cytokines, coupled with an increase in an astrocytic marker, points towards a modulatory role in neuroinflammatory processes.

Caption: Postulated signaling pathway for BU224's neuroprotective effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of imidazoline I2 binding sites in the central nervous system. Its high affinity and selectivity, combined with promising preclinical data in models of neurodegenerative disease, underscore its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic efficacy in a broader range of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers embarking on such investigations.

References

The Enigmatic Mechanism of BU224 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BU224 hydrochloride is a synthetic, high-affinity, and selective ligand for the imidazoline I2 binding site, an enigmatic receptor system with burgeoning therapeutic potential in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating current research findings into a comprehensive resource. It details the molecular interactions, downstream signaling effects, and key experimental methodologies used to elucidate its function. Quantitative binding and functional data are presented in structured tables, and complex signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to this compound and the Imidazoline I2 Receptor

This compound, chemically known as 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline hydrochloride, is a widely utilized pharmacological tool in the study of the imidazoline I2 binding site.[1][2][3] The I2 receptor itself is a complex and not yet fully characterized entity. Unlike classic G-protein coupled receptors, the I2 binding site is located on the mitochondrial outer membrane and is associated with several proteins, including monoamine oxidase A and B (MAO-A and MAO-B) and brain creatine kinase.[4][5][6] The heterogeneity of the I2 receptor population may contribute to the diverse and sometimes seemingly contradictory effects reported for its ligands.[2]

BU224 is often classified as a putative I2 antagonist; however, some studies suggest it may act as a low-efficacy partial agonist, depending on the specific functional assay and biological context.[3][7] Its high affinity and selectivity for the I2 site make it an invaluable probe for investigating the physiological and pathophysiological roles of this receptor system.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to the imidazoline I2 receptor. This interaction is the initiating event for its downstream biological effects.

Binding Affinity and Selectivity

BU224 exhibits nanomolar affinity for the imidazoline I2 binding site. The binding is saturable and demonstrates a high degree of correlation with the distribution of other I2 ligands in the brain.[1]

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Tissue | Reference |

| Ki | 2.1 nM | Rabbit | Brain | [1][2][3] |

While BU224 is highly selective for the I2 site, comprehensive selectivity profiling against a wide range of other receptors is not extensively documented in publicly available literature.

Downstream Signaling and Biological Effects

The binding of BU224 to the I2 receptor initiates a cascade of downstream events that manifest as neuroprotective, anti-inflammatory, and antidepressant-like effects. The precise signaling pathways are still under active investigation, but current evidence points to modulation of neuroinflammation, monoaminergic systems, and synaptic plasticity.

Neuroinflammation and Microglial Modulation

In a mouse model of Alzheimer's disease (5XFAD), treatment with BU224 has been shown to significantly reduce neuroinflammation.[8][9] This is characterized by a decrease in the levels of the microglial marker Iba1 and the pro-inflammatory cytokines IL-1β and TNF-α.[8] Conversely, an increase in the expression of the astrocytic marker GFAP was observed, suggesting a complex modulatory role on glial cell activity.[8]

References

- 1. Distribution of [(3)H]BU224, a selective imidazoline I(2) binding site ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral, neuroendocrine and neurochemical effects of the imidazoline I2 receptor selective ligand BU224 in naive rats and rats exposed to the stress of the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

BU224 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Key Imidazoline I₂ Receptor Ligand

Abstract

BU224 hydrochloride is a potent and selective ligand for the imidazoline I₂ (I₂) binding site, exhibiting a high affinity with a Kᵢ value of 2.1 nM.[1][2] Chemically known as 2-(4,5-Dihydroimidazol-2-yl)quinoline hydrochloride, this small molecule has become an invaluable tool for researchers investigating the physiological and pathological roles of I₂ receptors.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a resource for scientists and drug development professionals engaged in neurological and pharmacological research. The guide includes a summary of its quantitative data, detailed experimental methodologies for key assays, and visualizations of its synthesis and proposed mechanism of action.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline ring linked to a 4,5-dihydroimidazole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Chemical Identifiers:

-

IUPAC Name: 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline hydrochloride

-

Synonyms: 2-(4,5-Dihydroimidazol-2-yl)quinoline hydrochloride[4][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental protocols.

| Property | Value | Reference(s) |

| Physical Form | Solid | [4][5] |

| Color | White | [4][5] |

| Solubility | Soluble to 10 mM in DMSO | [1] |

| Ethanol: 1.2 mg/mL | [3][4] | |

| H₂O: >16 mg/mL | [3][4] | |

| 0.1 M NaOH: 24 mg/mL | [3][4] | |

| 0.1 M HCl: >30 mg/mL | [3][4] | |

| Storage | Desiccate at room temperature | [1][2] |

Synthesis

The synthesis of 2-(4,5-dihydroimidazol-2-yl)quinoline hydrochloride can be achieved through the condensation of quinoline-2-carbonitrile with ethylenediamine, followed by treatment with hydrochloric acid. This synthetic route is an adaptation of established methods for the preparation of 2-substituted imidazolines.

Biological Activity and Mechanism of Action

This compound is a high-affinity ligand for the imidazoline I₂ binding site, with a reported Kᵢ of 2.1 nM.[1][2] It is considered a putative I₂ antagonist. The imidazoline I₂ receptor is known to be an allosteric binding site on monoamine oxidase (MAO). By binding to this site, BU224 can modulate the activity of MAO, which in turn affects the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the synapse. This modulation of monoaminergic neurotransmission is believed to be a key component of its pharmacological effects.

Signaling Pathway

The precise signaling pathway of the I₂ receptor is still under investigation. However, the current understanding suggests that BU224, by binding to the I₂ site on MAO, can influence the breakdown of monoamine neurotransmitters. This leads to altered neurotransmitter levels in the synaptic cleft, which can then impact downstream signaling through their respective receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Radioligand Binding Assay for I₂ Receptor Affinity (Kᵢ Determination)

This protocol is a generalized procedure based on standard radioligand binding assays used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the imidazoline I₂ receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Idazoxan).

Materials:

-

Tissue homogenate containing imidazoline I₂ receptors (e.g., from rat brain cortex).

-

Radioligand: [³H]-Idazoxan.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known I₂ ligand like cirazoline).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Assay Setup: In a series of microcentrifuge tubes, add the following in order:

-

Assay buffer.

-

A fixed concentration of [³H]-Idazoxan (typically at a concentration close to its Kₔ).

-

Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding, add vehicle instead of BU224.

-

For non-specific binding, add a saturating concentration of the non-specific control.

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each tube. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of BU224. Plot the specific binding as a function of the log concentration of BU224. Determine the IC₅₀ value (the concentration of BU224 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline binding sites and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of imidazoline I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Imidazoline I2 Receptor Binding Affinity of BU224

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BU224 for the Imidazoline I2 (I2) receptor, a target of growing interest in neuroscience and pharmacology. The document details the quantitative binding characteristics of BU224, the experimental procedures used to determine these properties, and the putative signaling pathways associated with I2 receptor activation.

Quantitative Binding Affinity of BU224

BU224 is a high-affinity and selective ligand for the I2 imidazoline binding site.[1][2] Its binding affinity is quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor | Ki (nM) | Organism/Tissue | Reference |

| BU224 | Imidazoline I2 Binding Site | 2.1 | Rabbit Brain | [1][2] |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of BU224 for the I2 receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (in this case, BU224) to displace a radiolabeled ligand that is known to bind to the receptor. A commonly used radioligand for I2 receptor studies is [3H]BU224.[3][4][5]

Principle of the Assay

In a competitive binding assay, a fixed concentration of the radiolabeled ligand ([3H]BU224) is incubated with a preparation of the I2 receptor (e.g., brain tissue homogenates) in the presence of increasing concentrations of the unlabeled competitor (BU224). As the concentration of unlabeled BU224 increases, it competes with [3H]BU224 for binding to the I2 receptor, leading to a decrease in the amount of bound radioactivity. The concentration of unlabeled BU224 that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Experimental Workflow

While a specific, detailed protocol for a [3H]BU224 binding assay was not available in the searched literature, a general procedure can be outlined based on standard radioligand binding assay protocols.[3][6][7][8][9][10][11][12]

Key Steps in the Protocol:

-

Receptor Preparation :

-

Tissues rich in I2 receptors (e.g., brain) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding Incubation :

-

Aliquots of the membrane preparation are incubated in tubes or microplates.

-

A fixed concentration of the radioligand ([3H]BU224) is added to each tube.

-

Increasing concentrations of unlabeled BU224 are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The mixture is incubated at a specific temperature for a set period to reach equilibrium.

-

-

Separation of Bound and Free Ligand :

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis :

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled ligand to generate a competition curve.

-

The IC50 is determined from the curve, and the Ki is calculated.

-

Imidazoline I2 Receptor Signaling Pathway

The precise signaling mechanisms of the I2 receptor are still under investigation, but a significant body of evidence suggests that it is an allosteric modulatory site on monoamine oxidase (MAO), an enzyme located on the outer mitochondrial membrane.[2][13][14] BU224, by binding to this site, is thought to modulate the activity of MAO.[4][14]

Activation of the I2 receptor by ligands like BU224 has been shown to inhibit MAO activity.[4] MAO is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, BU224 can lead to an increase in the levels of these neurotransmitters in the synapse. This modulation of monoaminergic systems is believed to underlie many of the observed pharmacological effects of I2 receptor ligands, including their potential roles in pain modulation, neuroprotection, and antidepressant-like effects.[1][5][14]

Conclusion

BU224 is a potent and selective ligand for the Imidazoline I2 receptor, with a high binding affinity as demonstrated by its low nanomolar Ki value. The determination of this affinity is achieved through well-established radioligand binding assays. The primary signaling mechanism associated with the I2 receptor involves the allosteric modulation of monoamine oxidase, leading to a cascade of downstream effects on monoaminergic neurotransmission. Further research into the intricacies of I2 receptor signaling will continue to unveil its therapeutic potential for a range of neurological and psychiatric disorders.

References

- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The imidazoline I2-site ligands BU 224 and 2-BFI inhibit MAO-A and MAO-B activities, hydrogen peroxide production, and lipolysis in rodent and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Allosteric modulation of semicarbazide-sensitive amine oxidase activities in vitro by imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell radioligand saturation binding [protocols.io]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Allosteric modulation of semicarbazide-sensitive amine oxidase activities in vitro by imidazoline receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

BU224 Hydrochloride: A Comprehensive Technical Guide to a Selective I2 Imidazoline Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

BU224 hydrochloride is a potent and selective ligand for the I2 imidazoline binding site, demonstrating high affinity for this receptor class.[1] This technical guide provides an in-depth overview of this compound, including its binding profile, experimental protocols for its characterization, and an exploration of the current understanding of I2 imidazoline receptor signaling. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting imidazoline receptors.

Data Presentation: Quantitative Analysis of this compound

The selectivity of a ligand is a critical parameter in drug development, ensuring targeted pharmacological action and minimizing off-target effects. The following tables summarize the binding affinity of this compound for the I2 imidazoline receptor and its selectivity over other relevant receptors.

| Receptor | Ki (nM) | Reference |

| I2 Imidazoline Binding Site | 2.1 | [1] |

Table 1: Binding Affinity of this compound for the I2 Imidazoline Receptor. The Ki value represents the inhibition constant, a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.

| Receptor | Selectivity (Fold) | Reference |

| I1 Imidazoline Receptor | >10 | [2] |

| α2-Adrenergic Receptors | High | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key in vitro assays used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay: Competition Binding with [3H]-Idazoxan

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the I2 imidazoline receptor using the radioligand [3H]-idazoxan.

1. Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing I2 imidazoline receptors (e.g., rabbit brain cortex).

-

Radioligand: [3H]-Idazoxan.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled I2 ligand (e.g., 10 µM idazoxan).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

50 µL of the appropriate this compound dilution.

-

50 µL of [3H]-Idazoxan at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of BU224 that inhibits 50% of the specific binding of [3H]-idazoxan) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Functional Assay: Monoamine Oxidase (MAO) Activity

I2 imidazoline receptor ligands are known to allosterically modulate the activity of monoamine oxidase (MAO).[4][5] This protocol describes a functional assay to assess the effect of this compound on MAO-A and MAO-B activity.

1. Materials:

-

Enzyme Source: Mitochondrial fractions from tissues expressing MAO-A and MAO-B (e.g., rat liver).

-

Substrates: [14C]-5-Hydroxytryptamine (for MAO-A) and [14C]-β-Phenylethylamine (for MAO-B).

-

Test Compound: this compound.

-

Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Reaction Buffer: Phosphate buffer (100 mM, pH 7.4).

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Pre-incubate the mitochondrial fractions with the different concentrations of this compound or control inhibitors for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the respective [14C]-labeled substrate.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding a strong acid (e.g., 2M HCl).

-

Extract the deaminated metabolites using an organic solvent (e.g., ethyl acetate/toluene).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of MAO inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of MAO-A and MAO-B activity.

Signaling Pathways and Experimental Workflows

The visualization of complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of the I2 imidazoline receptor and a typical experimental workflow for characterizing a selective ligand like this compound.

Caption: Proposed signaling mechanism of the I2 imidazoline receptor.

Caption: Experimental workflow for characterizing BU224.

Conclusion

This compound stands out as a valuable pharmacological tool for the investigation of I2 imidazoline receptors. Its high affinity and selectivity enable researchers to probe the physiological and pathological roles of this receptor system with greater precision. While the complete signaling cascade of the I2 receptor remains an active area of research, its interaction with monoamine oxidase provides a key insight into its mechanism of action. The experimental protocols and workflows detailed in this guide offer a framework for the continued characterization of BU224 and the development of novel therapeutics targeting the I2 imidazoline receptor.

References

- 1. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discriminative stimulus effects of the imidazoline I2 receptor ligands BU224 and phenyzoline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

Neuroprotective Effects of BU224 Hydrochloride in Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic strategies. One such promising avenue involves the modulation of I2-imidazoline receptors (I2-IR). This technical guide delves into the neuroprotective effects of the I2-IR agonist, BU224 hydrochloride, in the context of Alzheimer's disease. Drawing upon preclinical research, this document summarizes the key findings, experimental designs, and proposed mechanisms of action of BU224. The available data suggests that BU224 confers neuroprotection primarily through anti-inflammatory actions and enhancement of synaptic plasticity, rather than by directly targeting amyloid pathology. This whitepaper aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of I2-IR agonists for neurodegenerative disorders.

Introduction

The pathophysiology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, neuroinflammation, synaptic dysfunction, and neuronal loss. While many therapeutic strategies have focused on the amyloid cascade hypothesis, there is a growing interest in targeting alternative pathways, such as neuroinflammation and synaptic failure. Imidazoline receptors, particularly the I2 subtype, have emerged as a potential therapeutic target due to their involvement in neuroprotection and anti-inflammatory processes.[1][2] I2-imidazoline receptors are predominantly located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[1][2] Their activation has been linked to anti-apoptotic and anti-inflammatory effects.[1]

BU224 is a selective I2-imidazoline receptor agonist that has been investigated for its neuroprotective properties. This guide provides an in-depth analysis of the preclinical evidence supporting the therapeutic potential of BU224 in an animal model of Alzheimer's disease.

In Vivo Efficacy of BU224 in the 5XFAD Mouse Model of Alzheimer's Disease

A pivotal study investigated the effects of BU224 in the 5XFAD mouse model, which recapitulates key features of AD pathology, including significant amyloid deposition.[3][4][5]

Summary of In Vivo Findings

The following table summarizes the key findings from the in vivo administration of BU224 in 5XFAD mice.

| Parameter | Effect of BU224 Treatment | Reference |

| Cognitive Function | Attenuated spatial and recognition memory deficits. Improved associative learning and memory. | [1] |

| Neuroinflammation | Reduced levels of the microglial marker Iba1. Decreased levels of pro-inflammatory cytokines IL-1β and TNF-α. Increased expression of the astrocytic marker GFAP. | [1] |

| Amyloid Pathology | No significant changes in amyloid plaque burden. | [1] |

| Neuronal Apoptosis | No significant changes observed. | [1] |

| Mitochondrial Density | No significant changes observed. | [1] |

| Oxidative Stress | No significant changes observed. | [1] |

| Autophagy Markers | No significant changes observed. | [1] |

| Synaptic Plasticity | Increased the size of dendritic spines. | [1] |

| NMDA Receptor Function | Induced a threefold reduction in amyloid-β (Aβ)-induced functional changes in NMDA receptors. | [1] |

Experimental Protocol: In Vivo Study in 5XFAD Mice

-

Animal Model: Six-month-old female transgenic 5XFAD mice and wild-type (WT) littermates were used. The 5XFAD model is characterized by the overexpression of five familial Alzheimer's disease mutations, leading to early and aggressive amyloid plaque deposition.[3][4][5]

-

Drug Administration: Mice were treated with either BU224 (5 mg·kg-1) or vehicle via intraperitoneal injection, twice daily for 10 days.[1]

-

Behavioral Assessments: A battery of behavioral tests was performed to evaluate cognitive functions, including spatial memory, recognition memory, and fear conditioning.[1]

-

Neuropathological Analysis: Following the behavioral tests, brain tissues were collected for neuropathological examination. The following techniques were employed:[1]

-

Immunohistochemistry: To visualize and quantify markers for microglia (Iba1), astrocytes (GFAP), and amyloid plaques.

-

Western Blot: To measure the protein levels of various markers related to apoptosis, mitochondrial density, and autophagy.

-

ELISA: To quantify the levels of pro-inflammatory cytokines (IL-1β and TNF-α).

-

qPCR: To analyze the gene expression of relevant markers.

-

In Vitro and Ex Vivo Effects of BU224

To further elucidate the mechanisms of action, the effects of BU224 were also investigated in brain organotypic cultures and N2a cells.[1]

Summary of In Vitro/Ex Vivo Findings

| Parameter | Effect of BU224 Treatment | Reference |

| Dendritic Spine Morphology | Increased the size of dendritic spines in ex vivo studies. | [1] |

| NMDA Receptor Function | Reduced Aβ-induced functional alterations in NMDA receptors in in vitro studies. | [1] |

| APP Processing | Effects on amyloid precursor protein (APP) processing were analyzed in N2a cells. | [1] |

Experimental Protocols: In Vitro and Ex Vivo Assays

-

Organotypic Brain Cultures: These cultures were utilized to study the effects of BU224 on dendritic spine density and morphology in a more intact tissue environment.[1]

-

N2a Cell Line: A neuroblastoma cell line used to investigate the impact of BU224 on amyloid precursor protein (APP) processing.[1]

-

Calcium Imaging: This technique was employed to assess the functional changes in NMDA receptors in response to Aβ and BU224 treatment.[1]

Visualizing Experimental Design and Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed neuroprotective signaling pathway of BU224.

Figure 1: Experimental workflow for investigating the neuroprotective effects of BU224.

Figure 2: Proposed neuroprotective signaling pathway of BU224 in Alzheimer's disease.

Discussion and Future Directions

The findings from the preclinical studies on this compound present a compelling case for its neuroprotective potential in Alzheimer's disease. A significant observation is that the beneficial effects of BU224 on cognition and neuroinflammation occur without a direct impact on the hallmark amyloid pathology in the 5XFAD model.[1] This suggests that targeting neuroinflammation and synaptic plasticity can be a viable therapeutic strategy, even in the presence of established amyloid plaques.

The primary mechanism of action appears to be the modulation of glial cell activity. By reducing microgliosis and the release of pro-inflammatory cytokines, BU224 may create a more favorable environment for neuronal function and survival.[1] The increase in the astrocytic marker GFAP could indicate a reactive astrocytosis that may be beneficial in this context, though further investigation is needed to fully understand the role of astrocytes in the observed neuroprotection.[1]

The enhancement of synaptic plasticity, evidenced by increased dendritic spine size, and the modulation of NMDA receptor function provide a direct link between BU224 treatment and improved cognitive outcomes.[1] Aβ is known to induce synaptic dysfunction, and the ability of BU224 to counteract these effects is a crucial aspect of its neuroprotective profile.

Future research should focus on several key areas:

-

Elucidation of Downstream Signaling: A more detailed investigation into the intracellular signaling cascades activated by I2-IR stimulation in the context of neuroinflammation is warranted.

-

Long-term Efficacy and Safety: The current studies involve sub-chronic treatment. Long-term studies are needed to assess the sustained efficacy and safety profile of BU224.

-

Combination Therapies: Investigating the potential synergistic effects of BU224 with amyloid-targeting therapies could provide a multi-faceted approach to treating Alzheimer's disease.

-

Translational Studies: Further preclinical studies in different AD models and, ultimately, well-designed clinical trials are necessary to translate these promising findings to human patients.

Conclusion

This compound, a selective I2-imidazoline receptor agonist, demonstrates significant neuroprotective effects in a preclinical model of Alzheimer's disease. Its ability to improve cognitive function by mitigating neuroinflammation and enhancing synaptic plasticity, independent of amyloid plaque reduction, highlights the therapeutic potential of targeting these pathways in neurodegenerative disorders. The data summarized in this technical guide provides a strong rationale for the continued investigation and development of BU224 and other I2-IR modulators as novel treatments for Alzheimer's disease.

References

- 1. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavioral and Cognitive Improvement Induced by Novel Imidazoline I2 Receptor Ligands in Female SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]

- 4. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

BU224 Hydrochloride: A Novel Modulator of Microgliosis and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Microgliosis, the activation of microglia, is a hallmark of neuroinflammation and a critical component in the pathology of various neurodegenerative diseases. Emerging evidence points to the therapeutic potential of targeting microglial activation to ameliorate disease progression. BU224 hydrochloride, a selective ligand for the I2-imidazoline receptor, has demonstrated significant efficacy in reducing microgliosis and associated neuroinflammatory markers in preclinical models. This technical guide provides a comprehensive overview of the current understanding of this compound's role in mitigating microgliosis, with a focus on quantitative data, experimental methodologies, and putative signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Microgliosis and the I2-Imidazoline Receptor System

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis. In response to injury or pathological stimuli, microglia undergo a process of activation, characterized by morphological changes and the release of a variety of signaling molecules, including cytokines and chemokines. While acute microglial activation is a protective mechanism, chronic activation, or microgliosis, can become detrimental, contributing to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's disease.

The I2-imidazoline receptor (I2-IR) is a protein that has been identified as a potential therapeutic target for a range of neurological conditions. Activation of I2-IR has been associated with neuroprotective effects, including anti-apoptotic and anti-inflammatory actions.[1] this compound is a high-affinity and selective ligand for the I2-IR, and its investigation has provided valuable insights into the therapeutic potential of modulating this receptor system to control neuroinflammation.

Quantitative Effects of this compound on Microgliosis

Preclinical studies have provided quantitative evidence of this compound's ability to attenuate microgliosis. The following tables summarize the key findings from a study utilizing the 5XFAD mouse model of Alzheimer's disease, which exhibits significant amyloid pathology and associated neuroinflammation.[1]

Table 1: Effect of this compound on Microglial Marker Expression

| Marker | Treatment Group | Mean Relative Expression (vs. Vehicle) | Fold Change | Statistical Significance (p-value) |

| Iba1 (Ionized calcium-binding adapter molecule 1) | 5XFAD + Vehicle | 1.00 | - | - |

| 5XFAD + BU224 (5 mg/kg) | 0.75 | -0.25 | < 0.05 |

Data derived from Mirzaei et al., 2021.[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

| Cytokine | Treatment Group | Mean Concentration (pg/mg protein) | % Reduction vs. Vehicle | Statistical Significance (p-value) |

| IL-1β (Interleukin-1 beta) | 5XFAD + Vehicle | ~1.8 | - | - |

| 5XFAD + BU224 (5 mg/kg) | ~1.2 | ~33% | < 0.05 | |

| TNF-α (Tumor Necrosis Factor-alpha) | 5XFAD + Vehicle | ~25 | - | - |

| 5XFAD + BU224 (5 mg/kg) | ~18 | ~28% | < 0.05 |

Data derived from Mirzaei et al., 2021.[1]

These data clearly indicate that systemic administration of this compound significantly reduces the density of activated microglia, as indicated by the decreased expression of the microglial marker Iba1.[1] Furthermore, BU224 treatment leads to a substantial reduction in the brain levels of the key pro-inflammatory cytokines IL-1β and TNF-α, which are known to be released by activated microglia and contribute to neurotoxicity.[1]

Experimental Protocols

The following section details the methodologies employed in the key in vivo study that generated the quantitative data presented above. This information is provided to enable replication and further investigation.

Animal Model and Drug Administration

-

Animal Model: Six-month-old female 5XFAD transgenic mice and wild-type (WT) littermates were used. The 5XFAD model is a well-established model of amyloid pathology and neuroinflammation.[1]

-

Drug Formulation: this compound (Tocris) was dissolved in a vehicle solution.[1]

-

Administration Route: Intraperitoneal (i.p.) injection.[1]

-

Dosage: 5 mg/kg of this compound.[1]

-

Dosing Regimen: Twice daily for 10 consecutive days.[1]

-

Control Group: Received vehicle injections following the same regimen.[1]

Immunohistochemistry for Microglial Marker Analysis

-

Tissue Preparation: Following the treatment period, mice were euthanized, and brains were collected. Brain tissue was fixed, cryoprotected, and sectioned.

-

Primary Antibody: Rabbit anti-Iba1 antibody was used to specifically label microglia.

-

Secondary Antibody: A biotinylated secondary antibody was used, followed by avidin-biotin complex (ABC) amplification.

-

Visualization: 3,3'-Diaminobenzidine (DAB) was used as the chromogen to visualize the Iba1-positive microglia.

-

Image Analysis: Images of specific brain regions (e.g., cortex, hippocampus) were captured, and the Iba1-positive area was quantified using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Tissue Homogenization: Brain tissue was homogenized in a suitable lysis buffer containing protease inhibitors.

-

ELISA Kits: Commercially available ELISA kits specific for mouse IL-1β and TNF-α were used.

-

Procedure: The assay was performed according to the manufacturer's instructions. Briefly, brain homogenates were added to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

-

Quantification: The optical density was measured using a microplate reader, and cytokine concentrations were determined by comparison to a standard curve. Protein concentrations of the homogenates were determined to normalize the cytokine levels.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms by which this compound exerts its anti-inflammatory effects on microglia are still under investigation. However, based on its action as an I2-imidazoline receptor ligand and its observed effects on pro-inflammatory cytokine production, a putative signaling pathway can be proposed. It is important to note that the following diagram represents a hypothetical model and requires further experimental validation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BU224 Hydrochloride

These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the in vivo effects of BU224 hydrochloride, a high-affinity imidazoline I2 receptor ligand. The protocols are based on published studies in rodent models of Alzheimer's disease and nociception.

Summary of In Vivo Studies

| Model System | Species/Strain | Administration Route | Dosage | Duration | Key Findings | Reference |

| Alzheimer's Disease | 5XFAD Transgenic Mice | Intraperitoneal (i.p.) | 5 mg/kg | Twice daily for 10 days | Attenuated cognitive deficits, reduced neuroinflammation, and enhanced synaptic connectivity. | [1][2] |

| Nociception | Sprague-Dawley Rats | Spinally (intrathecal) | 5-250 µg | Single dose | Produced dose-dependent antinociceptive effects by inhibiting nociceptive neuronal responses in the spinal dorsal horn. | [3] |

Antagonism of BU224-Induced Antinociception

| Antagonist | Receptor Target | Dosage (i.t.) | Effect on BU224 Antinociception | Reference |

| Idazoxan | α2-adrenoceptor and Imidazoline I2 receptor | 100 µg | Complete block | [3] |

| Yohimbine | Nonselective α2-adrenoceptor | 150 µg | Partial attenuation | [3] |

| Atipamezole | Highly selective α2-adrenoceptor | 100 µg | Partial attenuation (no greater than yohimbine) | [3] |

Experimental Protocols

In Vivo Study of BU224 in a Mouse Model of Alzheimer's Disease

This protocol describes the sub-chronic treatment of 5XFAD transgenic mice with BU224 to assess its impact on cognitive function and neuropathology.[1][2]

a. Animal Model:

-

Species: Mouse

-

Strain: 5XFAD transgenic and wild-type littermates

-

Age: 6 months

-

Sex: Female

b. Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for intraperitoneal injection

-

Apparatus for behavioral testing (e.g., Morris water maze, fear conditioning chamber)

-

Equipment for immunohistochemistry, Western blot, ELISA, and qPCR analysis

c. Drug Preparation and Administration:

-

Dissolve this compound in the chosen vehicle to a final concentration for a 5 mg/kg dosage based on the average weight of the mice.

-

Administer 5 mg/kg of the BU224 solution or an equivalent volume of vehicle intraperitoneally to the respective groups of mice.

-

Repeat the administration twice daily for a total of 10 days.

d. Experimental Workflow:

Caption: Workflow for Alzheimer's Disease Study.

e. Outcome Measures:

-

Behavioral: Assess cognitive functions through tests for spatial memory, recognition memory, and associative learning.

-

Neuropathological:

-

Immunohistochemistry: Quantify microglial (Iba1) and astrocytic (GFAP) markers.

-

Western Blot: Analyze levels of synaptic proteins.

-

ELISA: Measure concentrations of pro-inflammatory cytokines (IL-1β, TNF-α).

-

qPCR: Evaluate the expression of relevant genes.

-

In Vivo Electrophysiological Study of BU224 for Nociception

This protocol details an electrophysiological study to evaluate the antinociceptive effects of spinally administered BU224 in rats.[3]

a. Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male

b. Materials:

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Equipment for spinal surgery and intrathecal catheter implantation

-

Electrophysiological recording setup (amplifier, data acquisition system)

-

Tungsten microelectrodes

-

Stimulators for evoking neuronal responses

c. Drug Preparation and Administration:

-

Dissolve this compound in an appropriate vehicle for spinal administration.

-

Prepare solutions for a dose-response study (5-250 µg).

-

Administer the prepared doses spinally, akin to an intrathecal application.

d. Experimental Workflow:

Caption: Workflow for Nociception Electrophysiology Study.

e. Outcome Measures:

-

Electrophysiological:

-

Measure the inhibition of C-fibre evoked responses.

-

Quantify the reduction in post-discharge and wind-up of dorsal horn neurons.

-

Determine the dose-dependent effects of BU224.

-

Assess the reversal of antinociceptive effects by co-administration of antagonists.

-

Proposed Signaling Pathway of BU224

The following diagram illustrates the proposed signaling pathway for BU224's antinociceptive effects based on the available data.

Caption: BU224 Antinociceptive Signaling Pathway.

References

- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BU-224 produces spinal antinociception as an agonist at imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: BU224 Hydrochloride for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BU224 hydrochloride, a selective I2 imidazoline receptor ligand, in mouse models. This compound is a valuable tool for investigating the role of I2 receptors in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the standard dosages of this compound used in published mouse studies. It is recommended to perform a dose-response study to determine the optimal dosage for your specific mouse model and experimental paradigm.

| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |

| 5XFAD (Alzheimer's Disease) | 5 mg/kg | Intraperitoneal (IP) | Twice a day | 10 days | [1] |

| Kainic Acid-Induced Neurotoxicity | 10 mg/kg | Intraperitoneal (IP) | Single dose | N/A | [2] |

Experimental Protocols

Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile phosphate-buffered saline (PBS) or 0.9% saline

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-30 gauge)

Protocol:

-

Calculate the required amount of this compound: Based on the desired dosage (e.g., 5 mg/kg) and the average weight of the mice in the experimental group, calculate the total mass of this compound needed.

-

Prepare a stock solution in DMSO:

-

Due to its limited solubility in aqueous solutions, this compound should first be dissolved in 100% DMSO.[3]

-

Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM).

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

Vortex or gently heat (if necessary) to ensure complete dissolution.

-

-

Dilute the stock solution for injection:

-

For intraperitoneal injections in mice, the final concentration of DMSO should be minimized to avoid toxicity. A final concentration of less than 1% v/v is ideal, with a maximum of 10% v/v being acceptable for some studies.[3][4]

-

On the day of injection, dilute the DMSO stock solution with sterile PBS or 0.9% saline to the final desired injection concentration.

-

For example, to achieve a final injection volume of 100 µL with 1% DMSO, you would mix 1 µL of the DMSO stock solution with 99 µL of sterile saline.

-

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in sterile saline or PBS as the drug solution. This is crucial for accurately interpreting the experimental results.

Administration of this compound to Mice

Procedure:

-

Animal Handling: Acclimatize the mice to the experimental conditions and handle them gently to minimize stress.

-

Dosage Calculation: Calculate the injection volume for each mouse based on its individual body weight and the final drug concentration.

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse appropriately.

-

Using a sterile syringe with an appropriate gauge needle (e.g., 27-30 gauge), inject the calculated volume of the this compound solution or vehicle control into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

-

Post-injection Monitoring: Observe the mice for any adverse reactions following the injection.

Signaling Pathway and Experimental Workflow

Conceptual Signaling Pathway of I2 Imidazoline Receptor

The precise signaling mechanism of the I2 imidazoline receptor is still under investigation.[5][6][7] However, it is known to be located on the outer mitochondrial membrane and acts as an allosteric binding site for monoamine oxidases (MAO-A and MAO-B).[5][8] this compound is a putative antagonist at this receptor.

References

- 1. Imidazoline ligand BU224 reverses cognitive deficits, reduces microgliosis and enhances synaptic connectivity in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of imidazoline receptor ligands on basal and kainic acid-induced neurotoxic signalling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. I2 Receptors | Imidazoline Receptors | Tocris Bioscience [tocris.com]

- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Intraperitoneal Administration of BU224 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of BU224 hydrochloride in rats, a selective I2 imidazoline receptor agonist. This document includes a summary of its applications in research, detailed experimental protocols, and an exploration of its mechanism of action and signaling pathways.

Applications of Intraperitoneal this compound in Rats

Intraperitoneal administration of this compound in rats has been utilized in various research contexts, primarily leveraging its high affinity and selectivity for the I2 imidazoline receptor. Key areas of application include:

-

Antidepressant-like Effects: BU224 has been shown to reduce immobility time in the forced swim test, a common behavioral assay for screening potential antidepressant compounds. This effect is associated with the modulation of central monoaminergic systems.

-

Analgesia: While direct intraperitoneal dose-response studies for analgesia are limited, spinal administration of BU224 has demonstrated dose-dependent antinociceptive effects, suggesting its potential role in pain modulation. I2 receptor ligands are noted to be more effective for chronic and persistent pain rather than acute pain.[1]

-

Neuroprotection: The activation of I2 receptors is implicated in neuroprotective mechanisms. Studies suggest that I2 receptor agonists may offer therapeutic potential in conditions associated with neurodegeneration.

Quantitative Data Summary

The following tables summarize the available quantitative data from studies involving the administration of this compound in rats.

Table 1: Dose-Response Data for Antinociceptive Effects (Spinal Administration)

| Dose (µg) | Route of Administration | Animal Model | Effect |

| 5-250 | Intrathecal | Nociceptive neurons in the spinal dorsal horn | Dose-dependent inhibition of C-fibre evoked responses[2] |

Note: While this study did not use intraperitoneal administration, it provides valuable insight into the effective dosage range of BU224 for producing analgesic effects.

Table 2: Effects on Neurotransmitter Levels (Intraperitoneal Administration)

| Brain Region | Dose (mg/kg) | Treatment Group | 5-HT Turnover | Norepinephrine Turnover |

| Frontal Cortex | 10 | Stressed (Forced Swim Test) | Decreased | No significant change |

| Hypothalamus | 10 | Stressed (Forced Swim Test) | Decreased | Not reported |

| Hippocampus | 10 | Non-stressed | Decreased | Not reported |

| Hypothalamus | 10 | Non-stressed | Decreased | Not reported |

| Frontal Cortex | 10 | Non-stressed | Not reported | Decreased |

Experimental Protocols

General Protocol for Intraperitoneal Injection in Rats

This protocol outlines the standard procedure for intraperitoneal injection in rats, which is a common and effective route for systemic drug delivery.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile syringes (1-3 mL)

-

Sterile needles (23-25 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of BU224 Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.

-

Animal Handling and Restraint: Weigh the rat to accurately calculate the injection volume. Gently restrain the rat, exposing the abdomen. Proper handling is crucial to minimize stress to the animal.

-

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

-

Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). Slowly inject the calculated volume of the BU224 solution.

-

Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

Protocol for Assessing Antidepressant-Like Effects: Forced Swim Test

Objective: To evaluate the antidepressant-like properties of this compound using the forced swim test (FST).

Materials:

-

This compound solution

-

Cylindrical water tank (approximately 40 cm high and 20 cm in diameter)

-

Water (23-25°C)

-

Video recording equipment

-

Towels

Procedure:

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle to the rats. A common dosing schedule involves injections at 24, 5, and 1 hour before the test.

-

Pre-test Session (Day 1): Place each rat individually into the water tank filled to a depth where the rat cannot touch the bottom with its hind paws (approximately 30 cm) for a 15-minute period. This session serves to induce a state of behavioral despair.

-

Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the water tank for a 5-minute test session.

-

Behavioral Scoring: Record the entire 5-minute test session. Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Post-test Care: After each session, remove the rats from the water, gently dry them with a towel, and return them to their home cages.

Protocol for Assessing Analgesic Effects: Hot Plate Test

Objective: To determine the analgesic potential of this compound by measuring the latency of a thermal nociceptive response.

Materials:

-

This compound solution

-

Hot plate apparatus with adjustable temperature control

-

Timer

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, non-injurious level (e.g., 52-55°C).

-

Baseline Latency: Place each rat on the hot plate and start the timer. Measure the time it takes for the rat to exhibit a nocifensive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the rat is removed from the plate regardless of its response.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal injection.

-

Post-treatment Latency: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency. An increase in latency compared to the baseline indicates an analgesic effect.

Protocol for Assessing Neuroprotective Effects in a Neuroinflammation Model

Objective: To evaluate the neuroprotective effects of this compound in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.

Materials:

-

This compound solution

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Equipment for tissue collection and analysis (e.g., for immunohistochemistry or ELISA)

Procedure:

-

Induction of Neuroinflammation: Administer LPS (e.g., 0.5 mg/kg, IP) to induce a systemic inflammatory response that leads to neuroinflammation.

-

BU224 Administration: Administer this compound either prior to or following the LPS challenge, depending on the experimental design (prophylactic or therapeutic).

-

Monitoring: Observe the rats for sickness behavior (e.g., reduced activity, piloerection) as an indicator of a successful inflammatory response.

-

Tissue Collection: At a predetermined time point after LPS and BU224 administration (e.g., 24 hours), euthanize the rats and collect brain tissue (e.g., hippocampus, prefrontal cortex).

-

Analysis: Analyze the brain tissue for markers of neuroinflammation (e.g., microglial activation using Iba1 staining), neuronal damage, and the expression of pro-inflammatory and anti-inflammatory cytokines. A reduction in these markers in the BU224-treated group compared to the LPS-only group would indicate a neuroprotective effect.

Signaling Pathways and Experimental Workflows

I2 Imidazoline Receptor Signaling Pathway

This compound exerts its effects by acting as a selective agonist at I2 imidazoline receptors. The exact signaling cascade following I2 receptor activation is still under investigation, but it is known to be distinct from the G-protein coupled signaling of I1 receptors. The I2 receptor is located on the outer mitochondrial membrane and is believed to be an allosteric modulatory site of monoamine oxidase (MAO).[3]

Experimental Workflow for Intraperitoneal Administration and Behavioral Testing

The following diagram illustrates a typical experimental workflow for investigating the effects of intraperitoneally administered this compound on rat behavior.

Logical Relationship in Neuroinflammation Studies

This diagram outlines the logical steps and expected outcomes in a study investigating the neuroprotective effects of BU224 in a neuroinflammation model.

References

Application Notes and Protocols for In Vitro Receptor Binding Assays Using BU224 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BU224 hydrochloride in in vitro receptor binding assays to characterize its interaction with the imidazoline I2 receptor. BU224 is a high-affinity and selective ligand for the I2 binding site, making it a valuable tool for neuroscience research and drug discovery.

Introduction to this compound and the I2 Imidazoline Receptor

This compound is a potent and selective ligand for the imidazoline I2 binding site, exhibiting a high affinity with a reported Ki value of approximately 2.1 nM.[1] The I2 imidazoline receptor is a complex and not fully characterized protein. Evidence suggests that one of the primary I2 binding sites is located on the outer mitochondrial membrane and acts as an allosteric modulatory site on monoamine oxidase (MAO-A and MAO-B).[2][3] This association implies that ligands binding to the I2 site can influence the activity of MAO, an enzyme critical in the metabolism of neurotransmitters.[4][5]

Data Presentation: Quantitative Binding Data for this compound

The following table summarizes the quantitative data for this compound binding to the I2 imidazoline receptor.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 2.1 nM | Not specified | Not specified | [1] |

| Kd | 10.1 ± 3.4 nM | Human Putamen | [3H]Idazoxan | [2] |

| Bmax | 207 ± 58 fmol/mg protein | Human Putamen | [3H]Idazoxan | [2] |

| Kd | 12.8 ± 6.8 nM | Human Cerebral Cortex | [3H]Idazoxan | [2] |

| Bmax | 193 ± 54 fmol/mg protein | Human Cerebral Cortex | [3H]Idazoxan | [2] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity and density of receptors.[6][7] Both saturation and competition binding assays are crucial for evaluating the interaction of this compound with the I2 imidazoline receptor.

This protocol describes the preparation of crude mitochondrial membranes from brain tissue, which are enriched with I2 imidazoline receptors.

Materials:

-

Brain tissue (e.g., rat or human cortex, putamen)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.32 M sucrose

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Centrifuge (refrigerated)

-

Glass-Teflon homogenizer

-

Bradford assay reagents for protein quantification

Protocol:

-

Excise and weigh the desired brain tissue on ice.

-

Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer.

-

Centrifuge again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final pellet in a known volume of Assay Buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Store the membrane aliquots at -80°C until use.

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]BU224.[8]

Materials:

-

[3H]BU224 (tritiated BU224)

-

Unlabeled this compound (for non-specific binding)

-

Prepared brain membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of [3H]BU224 in Assay Buffer, typically ranging from 0.1 to 20 nM.

-

In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [3H]BU224.

-

For total binding wells, add 50 µL of the appropriate [3H]BU224 dilution.

-

For non-specific binding wells, add 50 µL of the [3H]BU224 dilution and 50 µL of a high concentration of unlabeled BU224 (e.g., 10 µM).

-

Add 100 µL of the membrane preparation (typically 100-200 µg of protein) to all wells. The final assay volume is 200 µL.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-